molecular formula C9H10F2O2 B3008047 4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol CAS No. 1523473-56-4

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol

Cat. No.: B3008047
CAS No.: 1523473-56-4
M. Wt: 188.174
InChI Key: KHWINJUARQEPRG-UHFFFAOYSA-N
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Description

4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol, also known as DFHO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DFHO is a phenolic compound that is structurally similar to other phenolic compounds, such as bisphenol A (BPA), which has been linked to adverse health effects in humans. However, DFHO has been shown to have unique properties that make it a promising compound for use in various scientific applications.

Scientific Research Applications

Synthesis and Biological Evaluation

A study described the synthesis of biologically significant poly(azomethine)esters, incorporating different aliphatic and aromatic sequences, including 1,1,1,3,3,3-hexafluorobis(phenol)propane. These compounds showed potential as antioxidants and were suggested for further pharmacological studies as potential drug candidates (Gul et al., 2013).

Anti-trypanosomal Activity

Another research focused on the synthesis and anti-trypanosomal activity of compounds with a 4-(adamant-1-yl)phenyl- and 4-(adamant-1-yl)phenoxy- moieties. The phenoxy acetohydroxamic derivative showed notable activity against trypanosomes, suggesting its potential for further investigation (Foscolos et al., 2022).

Analgesic and Antimicrobial Activities

A synthesis study on substituted aryl-N-chalconyl aminophenols led to the creation of novel compounds with significant analgesic and antimicrobial activities. These compounds, particularly compound 2f with 4-Cl phenyl substitution, demonstrated potent antibacterial and antifungal properties (Sahu et al., 2009).

Olefin Metathesis in Natural Products

A review highlighted the use of 4-hydroxyphenylpropanoids in olefin metathesis processes. These compounds, derived from plants or lignocellulosic materials, showed potential in the multi-step synthesis of biologically relevant natural products (Bilel et al., 2020).

Synthesis and Structural Analysis

Research on the synthesis and crystal structure of diflunisal carboxamides, derived from 4-hydroxyphenylpropanoids, provided insights into their potential as anti-inflammatory agents. The study focused on the amidation and esterification of the phenolic hydroxy group (Zhong et al., 2010).

Environmental Applications

A study on the removal of phenol and catechol by modified montmorillonite with novel hydroxyl-containing Gemini surfactants showed the potential of these compounds in environmental clean-up applications (Liu et al., 2014).

Synthesis of Electroactive Polymers

Research on the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization suggested its use in developing electroactive materials (Kaya & Aydın, 2012).

Safety and Hazards

The safety information for “4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol” indicates that it should be handled with care. The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

4-(1,1-difluoro-2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-9(13,8(10)11)6-2-4-7(12)5-3-6/h2-5,8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWINJUARQEPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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